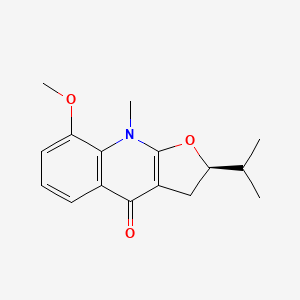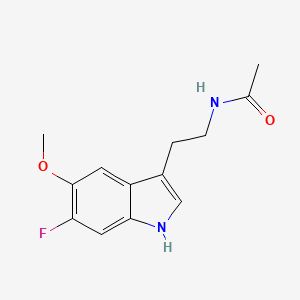
6-Fluoromelatonin
Übersicht
Beschreibung
6-Fluoromelatonin is a halogenated derivative of melatonin, a hormone primarily produced by the pineal gland in the brain. Melatonin is well-known for its role in regulating sleep-wake cycles. The introduction of a fluorine atom at the 6th position of the indole ring in melatonin enhances its metabolic stability and potency, making this compound a compound of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoromelatonin typically involves the halogenation of melatonin. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoromelatonin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to melatonin or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-fluoroindole derivatives, while reduction can regenerate melatonin .
Wissenschaftliche Forschungsanwendungen
6-Fluoromelatonin has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds.
Biology: Studies have shown its potential in regulating circadian rhythms and hormonal activities.
Medicine: It has been investigated for its anti-ovulatory and anti-cancer properties.
Industry: It is used in the development of pharmaceuticals and as a research tool in neuroendocrinology
Wirkmechanismus
6-Fluoromelatonin exerts its effects by binding to melatonin receptors (MT1 and MT2) in the brain. This binding inhibits adenylate cyclase activity, reducing cyclic AMP (cAMP) levels and activating phospholipase C. These actions lead to various downstream effects, including modulation of sleep-wake cycles, hormonal regulation, and antioxidant activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melatonin: The parent compound, known for its role in sleep regulation.
6-Chloromelatonin: Another halogenated derivative with similar properties.
6-Hydroxymelatonin: A hydroxylated derivative with enhanced antioxidant properties
Uniqueness
6-Fluoromelatonin is unique due to its enhanced metabolic stability and potency compared to melatonin. The introduction of the fluorine atom increases its resistance to metabolic degradation, making it more effective in biological systems .
Eigenschaften
CAS-Nummer |
62106-00-7 |
|---|---|
Molekularformel |
C13H15FN2O2 |
Molekulargewicht |
250.27 g/mol |
IUPAC-Name |
N-[2-(6-fluoro-5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H15FN2O2/c1-8(17)15-4-3-9-7-16-12-6-11(14)13(18-2)5-10(9)12/h5-7,16H,3-4H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
BTTITVUHHXXLFM-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)F |
Kanonische SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)F |
Andere CAS-Nummern |
62106-00-7 |
Synonyme |
6-fluoromelatonin |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

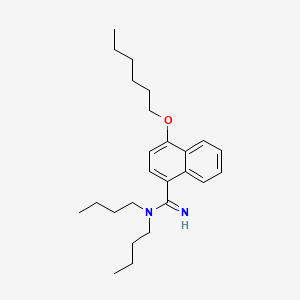

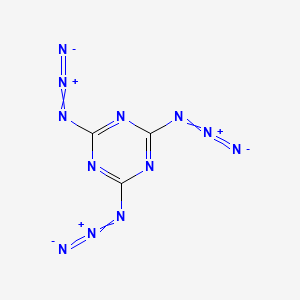

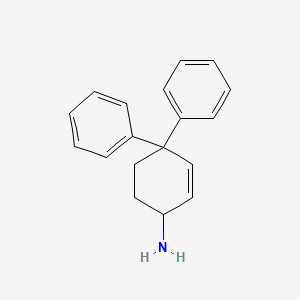

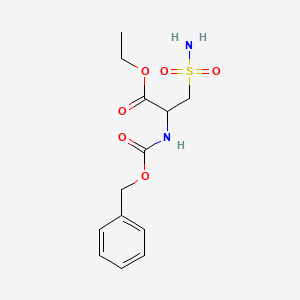

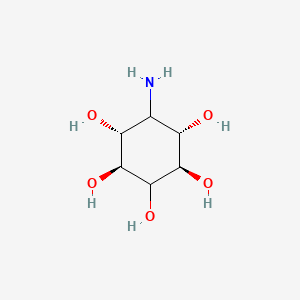
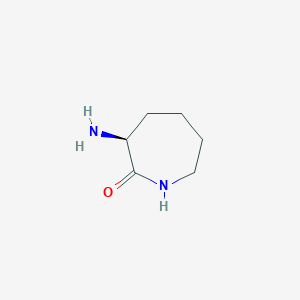
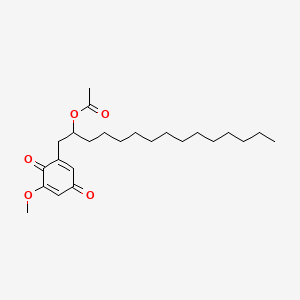

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-2,6-dimethyl-5-methylideneheptanethioate](/img/structure/B1207081.png)
